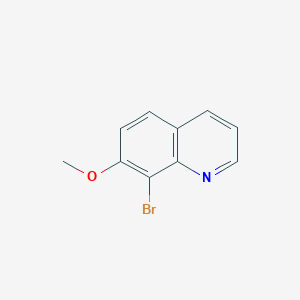

8-Bromo-7-methoxyquinoline

Descripción

Contemporary Significance of Quinolines in Chemical Biology and Organic Synthesis

Quinoline (B57606) and its derivatives have garnered significant attention from researchers due to their prominent roles in medicinal chemistry, organic synthesis, and materials science. bohrium.comijfans.org In chemical biology, the quinoline nucleus is a "privileged structure," frequently found in pharmacologically active compounds. nih.govbohrium.com This is attributed to the ability of the quinoline ring system to interact with a diverse range of biological targets, including enzymes, receptors, and DNA. ijfans.org Consequently, quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and antiviral agents. numberanalytics.comresearchgate.netnih.gov The functionalization of the quinoline ring is a key strategy in modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile to enhance efficacy and target selectivity. researchgate.net

In the realm of organic synthesis, quinolines are indispensable intermediates. ijfans.org The development of novel and efficient methods for quinoline synthesis, such as multicomponent reactions and transition-metal-catalyzed cyclizations, continues to be an active area of research. ijfans.orgrsc.org These methods aim to provide access to a wide variety of substituted quinolines in a cost-effective and environmentally friendly manner. bohrium.com The versatility of the quinoline scaffold allows for its use in the construction of complex natural products and functional materials. numberanalytics.com

Research Landscape of Halogenated Methoxyquinoline Derivatives

Within the broader class of quinoline derivatives, halogenated methoxyquinolines represent a particularly interesting and synthetically useful subgroup. The presence of a halogen atom, such as bromine, provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the resulting molecules.

The methoxy (B1213986) group, an electron-donating substituent, influences the electronic properties of the quinoline ring, which can in turn modulate the reactivity and biological activity of the compound. Research into halogenated methoxyquinolines often focuses on their synthesis and subsequent derivatization to create libraries of compounds for biological screening. nih.gov For instance, bromoquinolines are frequently used as precursors for the synthesis of quinolines bearing cyano, methoxy, phenyl, and amino groups. nih.gov The interplay between the halogen and methoxy substituents can also lead to interesting regioselective reactions, providing access to specific isomers that might otherwise be difficult to obtain. thieme-connect.comacgpubs.org

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLZPPOBCRUWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679665 | |

| Record name | 8-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-06-0 | |

| Record name | 8-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Bromo 7 Methoxyquinoline and Analogues

Regioselective Bromination Strategies

The introduction of bromine at specific positions on the 7-methoxyquinoline (B23528) core is a critical step in the synthesis of 8-bromo-7-methoxyquinoline and related compounds. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.

Optimization of Electrophilic Bromination at Specific Ring Positions

The direct bromination of 7-methoxyquinoline can be challenging due to the competing directing effects of the methoxy (B1213986) group and the nitrogen atom in the quinoline (B57606) ring. However, by carefully selecting the brominating agent and solvent, a degree of regioselectivity can be achieved. For instance, the use of N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) can favor bromination at specific positions. Studies on related methoxyquinolines have shown that bromination of 6-methoxyquinoline (B18371) with bromine in acetic acid can yield the 5-bromo derivative. gelisim.edu.tr Similarly, the bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane (B109758) has been reported to produce 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.org

The optimization of reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing the formation of side products. Factors such as temperature, reaction time, and the stoichiometry of the reagents play a significant role. For example, carrying out bromination at low temperatures (0–5°C) can help to control the reactivity and improve selectivity.

Synthesis of Mono- and Polybrominated Methoxyquinoline Scaffolds

The synthesis of both mono- and polybrominated methoxyquinolines has been extensively investigated. Starting from 1,2,3,4-tetrahydroquinoline, a series of brominated quinoline compounds can be obtained through regioselective bromination and subsequent reactions. nih.govnih.gov For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr Furthermore, the treatment of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with an excess of molecular bromine has been shown to produce 3,5,6,7-tetrabromo-8-methoxyquinoline in good yield. nih.gov

Unexpected bromination patterns have also been observed. For instance, the bromination of 3,6,8-trimethoxyquinoline yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating functionalization on both rings of the quinoline system. nih.gov These polybrominated scaffolds serve as valuable precursors for further derivatization through cross-coupling and nucleophilic substitution reactions.

Functional Group Interconversion and Derivatization

The bromine atom in this compound and its analogues is a versatile handle for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures.

Nucleophilic Substitution Reactions at Bromine-Substituted Quinolines

The bromine atom on the quinoline ring can be displaced by various nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective when the bromo group is activated by electron-withdrawing groups, such as a nitro group. semanticscholar.org For example, 5-nitro-6-bromoquinoline is highly reactive towards SNAr with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org The methoxy group in this compound can also influence the reactivity of the bromine atom towards nucleophilic attack. Copper-catalyzed nucleophilic substitution of 6,8-dibromoquinoline (B11842131) with sodium methoxide (B1231860) in DMF has been shown to afford 6,8-dimethoxyquinoline (B1356820) in high yield. researchgate.net

Cross-Coupling Reactions for Advanced Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to bromoquinolines to create advanced molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromoquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl or heteroaryl substituents. fishersci.es For instance, 5,7-dibromo-8-methoxyquinoline (B102607) has been successfully coupled with substituted phenylboronic acids to yield 5,7-diaryl-8-methoxyquinolines. researchgate.net The regioselectivity of the Suzuki-Miyaura coupling can be controlled by the choice of catalyst and reaction conditions. In the case of 2,4-dichloro-8-bromo-7-methoxyquinoline, the reaction with a boronic acid derivative selectively occurs at the C2 position. rsc.orggoogle.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling a bromoquinoline with an amine. libretexts.org It is a valuable method for synthesizing aminoquinoline derivatives. The reaction has been successfully applied to various quinolinequinone derivatives, affording arylamino derivatives in excellent yields. scienceopen.comcardiff.ac.uk The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. ias.ac.in

Sonogashira Coupling: This reaction couples a bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form an alkynylquinoline. gold-chemistry.org This method is instrumental in the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.org

Convergent and Linear Synthesis Pathways for Target Derivatives

The synthesis of complex quinoline derivatives can be approached through either linear or convergent strategies. chemistnotes.com

The choice between a linear and a convergent approach depends on the specific target molecule and the availability of starting materials and synthetic methods. For the synthesis of diverse analogues of this compound, a convergent strategy is often preferred due to its efficiency and flexibility. asianpubs.org

Mechanistic Investigations of Chemical Transformations

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the carbocyclic ring significantly influence the rate and regioselectivity of these reactions. In 8-Bromo-7-methoxyquinoline, the powerful electron-donating methoxy (B1213986) group at the 7-position activates the ring towards electrophiles, while the bromine at the 8-position exerts a deactivating, yet directing, influence.

Research on related methoxyquinoline derivatives demonstrates that the methoxy group strongly directs incoming electrophiles to the ortho and para positions. smolecule.com For instance, the bromination of 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline (B186703), indicating substitution at the position para to the methoxy group. acgpubs.org In the case of this compound, the 7-methoxy group would be expected to activate the 6- and 8-positions. However, the 8-position is already substituted with a bromine atom. Therefore, electrophilic attack would be predicted to occur at the 6-position.

Studies on the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with an excess of molecular bromine led to the formation of 3,5,6,7-tetrabromo-8-methoxyquinoline, demonstrating extensive substitution on both rings. nih.gov This highlights the powerful activating effect of the methoxy group, even in a partially saturated system. The mechanism of electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and the position of substitution. The electron-donating methoxy group helps to stabilize the positive charge in the intermediate, thereby facilitating the reaction.

Studies on Nucleophilic Aromatic Substitution (S_NAr) Processes

Nucleophilic aromatic substitution (S_NAr) reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comnih.gov The bromine atom at the 8-position of this compound can act as a leaving group in S_NAr reactions, particularly when the quinoline ring is activated by additional electron-withdrawing substituents or under forcing reaction conditions.

The pyridine (B92270) ring of quinoline is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. orientjchem.org Generally, nucleophilic substitution on the quinoline ring occurs preferentially at the 2- and 4-positions. orientjchem.org However, substitution at the carbocyclic ring can also occur. For example, studies on bromoquinolines have shown that they can undergo nucleophilic substitution with piperidine. acs.orgacs.org The rate of these reactions is influenced by the position of the bromine atom and the polarity of the solvent. acs.org

In the context of this compound, the electron-donating methoxy group at the 7-position would generally disfavor nucleophilic attack on the carbocyclic ring by increasing the electron density. However, the inherent electron-withdrawing nature of the quinoline nitrogen and the potential for the bromine to act as a leaving group mean that S_NAr reactions are not entirely precluded. For instance, related 2-bromo-8-methoxyquinoline (B1283758) has been shown to undergo nucleophilic aromatic substitution with potassium pyrrole (B145914) at high temperatures. While direct mechanistic studies on this compound are limited, it is plausible that under appropriate conditions with strong nucleophiles, the bromine at the 8-position could be displaced.

Photophysical and Photochemical Mechanisms, with Focus on Photoheterolysis (e.g., 8-Bromo-7-hydroxyquinoline Analogs)

The photochemistry of quinoline derivatives, particularly those with a halogen at the 8-position and a hydroxyl or methoxy group at the 7-position, has been a subject of significant interest due to their potential as photoremovable protecting groups. instras.comnih.govacs.org The analog, 8-bromo-7-hydroxyquinoline (BHQ), has been extensively studied and provides valuable insight into the likely photochemical behavior of this compound.

Upon absorption of light, BHQ and its derivatives can undergo photoheterolysis, a process involving the light-induced cleavage of a carbon-halogen bond. instras.comnih.govacs.org Mechanistic studies on BHQ-caged compounds, where a molecule is attached to the BHQ core, suggest that photolysis proceeds through a solvent-assisted S_N1 reaction mechanism on a sub-microsecond timescale. instras.comnih.govacs.org This process is initiated by the formation of an excited state, which can be either a singlet or a triplet state. Stern-Volmer quenching experiments on a BHQ-protected acetate (B1210297) suggested that the reaction proceeds through a singlet excited state. instras.com However, later studies on (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc) indicated that the triplet excited state is likely on the pathway to product formation. nih.gov

The photolysis of BHQ derivatives is efficient under both one-photon excitation (1PE) and two-photon excitation (2PE). instras.comnih.govacs.org The quantum efficiency of the photolysis is influenced by the solvent and pH. nih.gov For BHQ-OAc, dehalogenation competes with the release of the protected molecule. nih.gov It is conceivable that this compound would exhibit similar photochemical reactivity, potentially undergoing C-Br bond cleavage upon UV irradiation. The methoxy group, being electronically similar to the hydroxyl group, would likely participate in stabilizing the excited state intermediates involved in the photoheterolysis pathway.

Redox Chemistry Pathways of Quinoline Derivatives

The quinoline nucleus can participate in redox reactions. The benzene ring of quinoline can be oxidized by strong oxidizing agents like potassium permanganate, leading to the formation of a diol intermediate that can be further cleaved. orientjchem.org Conversely, the pyridine ring is relatively resistant to oxidation. orientjchem.org

The substituents on the quinoline ring significantly influence its redox properties. The methoxy group in this compound is an electron-donating group, which generally makes the aromatic ring more susceptible to oxidation. Conversely, the bromine atom is an electron-withdrawing group. In related quinoline-5,8-diones, a methoxy group at the 6-position was found to stabilize semiquinone radicals during redox cycling. vulcanchem.com

Quinoline derivatives can also undergo reduction. For instance, 6- and 8-bromoquinoline (B100496) can be reduced to quinoline by sodium methoxide (B1231860) in methanol. acs.org The nitrogen atom in the quinoline ring can also undergo reactions such as protonation, alkylation, and acylation, forming quinolinium cations which can then participate in further redox reactions. orientjchem.org While specific studies on the redox chemistry of this compound are not extensively documented, the general principles of quinoline chemistry suggest it can be both oxidized and reduced under appropriate conditions, with the reaction pathway being influenced by the electronic effects of the bromo and methoxy substituents.

Elucidation of Biological Activities and Pharmacological Efficacy

In Vitro and In Vivo Assessment of Antiproliferative and Anticancer Properties

The anticancer potential of 8-Bromo-7-methoxyquinoline and its derivatives has been a subject of extensive research. These investigations have primarily focused on evaluating their ability to inhibit the growth of various cancer cell lines and understanding the structural features that contribute to their potency.

Comparative Analysis of Efficacy across Diverse Cancer Cell Lines

The antiproliferative effects of brominated methoxyquinolines have been assessed against a panel of human cancer cell lines. For instance, a study investigating novel brominated methoxyquinolines demonstrated significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cancer cell lines. nih.govnih.gov Notably, the substitution pattern on the quinoline (B57606) ring plays a critical role in determining the antiproliferative activity. nih.gov

One particular derivative, 8-bromo-7-methoxychrysin (BrMC), a synthetic analogue of chrysin (B1683763), has shown potent activity against hepatocellular carcinoma (HCC) cells. nih.govnih.gov In vitro studies revealed that BrMC induced a dose-dependent increase in the sub-G1 cell population, indicative of apoptosis, in HepG2 and Bel-7402 HCC cell lines. nih.gov The potency of BrMC was found to be greater than its parent compound, chrysin, and comparable to the conventional chemotherapeutic agent 5-fluorouracil. nih.gov Importantly, BrMC exhibited minimal effects on normal human embryo liver L-02 cells, suggesting a degree of selectivity for cancer cells. nih.gov

Further research has highlighted the efficacy of other related compounds. For example, 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) derivatives have shown significant anticancer activity against melanoma and breast cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. smolecule.com Similarly, 5,7-dibromo-8-methoxyquinoline (B102607) has demonstrated anticancer activity against HeLa, HT29, C6, and MCF7 (human breast adenocarcinoma) cell lines. researchgate.net

Table 1: Antiproliferative Activity of this compound and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Values | Reference(s) |

|---|---|---|---|---|

| Brominated methoxyquinolines | C6, HeLa, HT29 | Significant inhibitory effects | Not specified | nih.govnih.gov |

| 8-bromo-7-methoxychrysin (BrMC) | HepG2, Bel-7402 (Hepatocellular Carcinoma) | Dose-dependent increase in apoptosis | More potent than chrysin, similar to 5-fluorouracil | nih.gov |

| 6-Bromo-7-methoxyquinoline-5,8-dione derivatives | Melanoma, Breast Cancer | Significant anticancer activity | 0.59 to 1.52 µM | smolecule.com |

| 5,7-Dibromo-8-methoxyquinoline | HeLa, HT29, C6, MCF7 | Anticancer activity | Not specified | researchgate.net |

| 8-bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Significant antiproliferative potency | 2–50 μg/ml | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | Significant antiproliferative potency | 2–50 μg/ml | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of quinoline derivatives. These studies have revealed that the position and nature of substituents on the quinoline ring significantly influence their biological efficacy. nih.gov

For instance, the presence of bromine atoms at the C-5 and C-7 positions of the quinoline ring appears to be important for antiproliferative activity against C6, HeLa, and HT29 cells. nih.gov In contrast, compounds with substitutions at the C-3, C-6, and C-8 positions showed no inhibitory activity. nih.gov The methoxy (B1213986) group at the C-7 position is also believed to modulate the compound's reactivity and interaction with biological targets.

In the case of 8-bromo-7-methoxychrysin, the addition of the bromo and methoxy groups to the chrysin backbone enhances its anticancer properties compared to the parent molecule. nih.gov SAR studies on quinoline-5,8-dione derivatives have indicated that modifications at specific positions, such as halogen substitutions, can either enhance or diminish their anticancer activity. smolecule.com The bromine atom at the 6-position and a methoxy group at the 7-position are thought to be key for the biological activity of 6-bromo-7-methoxyquinoline-5,8-dione.

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which this compound and its derivatives exert their anticancer effects is essential for their development as therapeutic agents. Research has pointed to several key pathways and molecular targets involved in their activity.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

A primary mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. 8-bromo-7-methoxychrysin (BrMC) has been shown to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov Treatment with BrMC leads to an increase in the sub-G1 cell population, activation of caspase-3, and DNA laddering, all hallmarks of apoptosis. nih.gov The induction of apoptosis by BrMC is significantly attenuated by antioxidants and JNK inhibitors, confirming the role of these pathways. nih.govnih.gov

Furthermore, some quinoline derivatives can induce cell cycle arrest. smolecule.com For example, a zinc complex of 5-bromo-8-hydroxyquinoline was found to induce cell cycle arrest at the G2 phase in BEL-7404 cells. rsc.org

Enzyme Inhibition Studies, including Topoisomerase I and Acetylcholinesterase/Butyrylcholinesterase

Enzyme inhibition is another important mechanism through which quinoline derivatives exhibit their anticancer effects.

Topoisomerase I Inhibition: Topoisomerases are enzymes crucial for DNA replication and repair, making them attractive targets for cancer therapy. nih.govnih.gov Certain brominated methoxyquinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been found to inhibit human topoisomerase I. nih.govnih.gov Molecular modeling studies have supported these findings, indicating significant binding energies between these compounds and the enzyme. nih.govnih.gov Other bromo-substituted 8-hydroxyquinolines have also demonstrated inhibitory effects on topoisomerase I. gelisim.edu.trgelisim.edu.tr

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: While primarily associated with Alzheimer's disease, cholinesterase enzymes have also been implicated in cancer progression. europeanreview.orgmdpi.com Some 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their ability to inhibit AChE and BChE. mdpi.com For instance, certain hybrid compounds have shown potent inhibition of both enzymes. mdpi.com Although direct studies on this compound's effect on these enzymes are limited, the broader class of quinolines has demonstrated activity, suggesting a potential area for future investigation. researchgate.netresearchgate.net

Interactions with Intracellular Targets and Signaling Pathways

Beyond apoptosis and enzyme inhibition, this compound derivatives can interact with various other intracellular targets and signaling pathways.

DNA Interaction: Some quinoline derivatives can bind to DNA, disrupting cellular processes and leading to cell death. The quinoline-5,8-dione scaffold, for example, is known to intercalate into DNA.

Modulation of Signaling Pathways: 8-bromo-7-methoxychrysin (BrMC) has been shown to inhibit the properties of liver cancer stem cells by downregulating the β-catenin signaling pathway. nih.gov It also targets the Twist signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis. nih.gov Furthermore, BrMC can inhibit lung cancer stemness by targeting NF-κB and FoxM1 signaling pathways, which are often activated by pro-inflammatory factors in the tumor microenvironment. jcancer.orgnih.gov

Antimicrobial and Antimalarial Research Directions

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and derivatives of this compound are being explored for their potential therapeutic applications. Research has particularly focused on their antimicrobial and antimalarial properties, revealing promising, albeit preliminary, evidence of their efficacy.

Quinoline derivatives are known for their broad-spectrum antibacterial activity. nih.gov The introduction of a bromine atom and a methoxy group at the 8 and 7 positions, respectively, can modulate this activity. While specific studies on this compound are limited, research on analogous compounds provides insight into its potential antibacterial spectrum.

For instance, derivatives of 8-hydroxyquinoline, a related structural class, have demonstrated effectiveness against various bacterial strains. smolecule.com Halogenated 8-hydroxyquinolines, such as 7-bromo-8-hydroxyquinoline, have shown notable activity against Gram-negative bacteria. researchgate.net Some quinoline derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values that are comparable to established antibiotics.

Research on 7-bromo-8-methylquinoline (B592043) has highlighted its antimicrobial efficacy against various pathogens, with in vitro studies demonstrating significant activity against bacteria. The mechanism of action for some quinoline derivatives involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, which are essential for bacterial cell division. Furthermore, certain quinoline derivatives have shown potent activity against E. coli and S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |

| Quinoline benzodioxole derivative | E. coli | 3.125 | nih.gov |

| Quinoline benzodioxole derivative | S. aureus | 3.125 | nih.gov |

| Quinoline-3-carbonitrile derivative | E. coli | 4 | nih.gov |

The quinoline core is central to many antimalarial drugs, including quinine (B1679958) and chloroquine. nih.gov Consequently, there is significant interest in the antimalarial potential of novel quinoline derivatives like this compound. Research into related compounds suggests that the this compound scaffold could exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Studies on quinolone derivatives have shown a range of IC₅₀ values from 1.2 to approximately 30 nM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov The modification of substituents on the quinoline ring system can significantly impact antimalarial potency. For example, converting the 7-methoxy group to a hydroxyl group in one series of quinolones led to a substantial loss of activity (from an IC₅₀ of 32 nM to 680 nM). nih.gov

The development of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. nih.gov Molecular hybridization, which combines different pharmacologically active groups, is a strategy being used to synthesize new combination drugs to combat resistance. nih.gov The evaluation of novel quinoline derivatives is a key part of this effort.

**Table 2: Antimalarial Activity of Selected Quinolone Derivatives against P. falciparum***

Compound P. falciparum* Strain IC₅₀ (nM) Reference 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone Not specified 32 nih.gov 7-hydroxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone Not specified 680 nih.gov 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone (Endochin) Not specified Highly active nih.gov

Compound Index

| Compound Name |

|---|

| This compound |

| 7-Bromo-8-hydroxyquinoline |

| 7-Bromo-8-methylquinoline |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate |

| 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone |

| 7-hydroxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone |

| 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone (Endochin) |

| Quinine |

| Chloroquine |

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Bromo-7-methoxyquinoline is expected to display distinct signals corresponding to each chemically non-equivalent proton. The quinoline (B57606) ring system should exhibit five aromatic protons, while the methoxy (B1213986) group will present a characteristic singlet. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing, electronegative bromine atom, as well as the anisotropic effects of the aromatic system.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the quinoline core from the sp³-hybridized carbon of the methoxy group. The carbon atoms directly attached to the heteroatoms (N, O, Br) will show characteristic shifts. For instance, C7 (attached to the methoxy group) and C8 (attached to the bromine atom) would be significantly influenced.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between adjacent protons on the quinoline rings, such as H2-H3, H3-H4, and H5-H6, which is critical for assigning signals within the aromatic regions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations for confirming the structure of this compound would include the correlation between the methoxy protons (-OCH₃) and the C7 carbon, and correlations from protons like H6 to carbons C5, C7, and C8.

While specific, experimentally derived high-resolution spectra for this compound are not widely published, the following tables represent predicted data based on established principles of NMR spectroscopy and data from analogous quinoline structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 |

| H-3 | 7.3 - 7.5 | dd | J = 8.4, 4.2 |

| H-4 | 8.0 - 8.2 | dd | J = 8.4, 1.7 |

| H-5 | 7.7 - 7.9 | d | J = 8.8 |

| H-6 | 7.2 - 7.4 | d | J = 8.8 |

| 7-OCH₃ | 4.0 - 4.2 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 149 - 151 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 115 - 117 |

| C-7 | 155 - 157 |

| C-8 | 110 - 112 |

| C-8a | 142 - 144 |

| 7-OCH₃ | 56 - 58 |

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-5 ↔ H-6 | Connectivity within the pyridine (B92270) and benzene (B151609) rings of the quinoline system. |

| HMQC/HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; OCH₃ ↔ OCH₃ | Direct one-bond connections between protons and their respective carbons. |

| HMBC | OCH₃ ↔ C-7; H-6 ↔ C-8, C-4a; H-5 ↔ C-7, C-8a | Unambiguous placement of the methoxy group at C-7 and the bromine at C-8. |

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray analysis would yield critical information. It would confirm the planarity of the fused quinoline ring system. Furthermore, it would reveal the conformation of the methoxy substituent relative to the aromatic ring, including the C8-C7-O-CH₃ dihedral angle. The analysis would also detail how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or weak hydrogen bonds that dictate the solid-state architecture.

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in the public domain. However, should a suitable crystal be analyzed, the resulting crystallographic data would be presented as shown in the following table.

Table 4: Representative Crystallographic Data Parameters from X-ray Diffraction

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would provide complementary information.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: The quinoline ring vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would result in a strong absorption, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | FT-IR, Raman |

| C=N and C=C Ring Stretch | 1550 - 1650 | FT-IR, Raman |

| C-O Asymmetric Stretch (Aryl-Alkyl Ether) | 1220 - 1270 | FT-IR (Strong) |

| C-O Symmetric Stretch (Aryl-Alkyl Ether) | 1010 - 1050 | FT-IR (Strong) |

| C-H In-plane Bending | 1000 - 1300 | FT-IR, Raman |

| C-H Out-of-plane Bending | 750 - 900 | FT-IR (Strong) |

UV-Visible Spectroscopy for Electronic Transitions and Stability Profiling

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The spectrum of this compound is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system. The positions and intensities of these absorption maxima (λ_max) are sensitive to substitution. The electron-donating methoxy group (-OCH₃) and the halogen (Br) atom act as auxochromes, which can modify the absorption profile compared to unsubstituted quinoline, often causing a bathochromic (red) shift to longer wavelengths.

UV-Vis spectroscopy can also be used for stability profiling by monitoring changes in the absorption spectrum over time under specific conditions (e.g., different pH values, exposure to light), where degradation would result in a change in the spectral profile.

Table 6: Expected UV-Visible Absorption Data for this compound (in Ethanol)

| Expected λ_max (nm) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230 - 250 | π → π* | Benzenoid system |

| ~280 - 300 | π → π* | Conjugated quinoline system |

Computational Chemistry and Cheminformatics in Research

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometric and electronic properties of compounds like 8-Bromo-7-methoxyquinoline.

DFT calculations can elucidate the distribution of electron density, which is key to understanding the molecule's reactivity. For this compound, the electron-withdrawing nature of the bromine atom at the C8 position and the electron-donating effect of the methoxy (B1213986) group at the C7 position significantly influence the electronic landscape of the quinoline (B57606) ring system.

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, MEP analysis would reveal electron-rich regions (likely around the nitrogen and oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Atomic Charges: Calculations of atomic charges, such as Mulliken charges, provide quantitative data on the electron distribution among the atoms, helping to identify reactive sites.

Theoretical calculations on related substituted quinolines have demonstrated that such computational analyses provide a good correlation with experimental findings, offering a reliable prediction of molecular properties. tandfonline.comresearchgate.net

Table 1: Illustrative Electronic Properties from DFT Calculations for a Substituted Quinoline

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by the methoxy group, indicating regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the bromine atom and quinoline nitrogen, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for evaluating the potential of this compound as a bioactive agent by modeling its interaction with specific biological targets. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. nih.govfrontiersin.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other and the role of solvent molecules, offering a more realistic representation of the biological environment. nih.gov

For this compound, these simulations could:

Identify key amino acid residues in a receptor's active site that interact with the compound.

Characterize the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Predict the binding energy, which correlates with the ligand's potency.

Assess the stability of the predicted binding pose.

Studies on other substituted quinolines have successfully used these methods to explore their binding modes with enzymes like acetylcholinesterase, providing insights for the rational design of more potent inhibitors. researchgate.net

Table 2: Key Parameters in Ligand-Receptor Interaction Studies

| Parameter | Technique | Information Provided |

|---|---|---|

| Binding Energy (kcal/mol) | Molecular Docking | Predicts the strength of the interaction between the ligand and the receptor. |

| Interaction Analysis | Molecular Docking | Identifies specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the average deviation of the protein and ligand from their initial positions, indicating stability. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Molecular Dynamics | A more accurate estimation of binding affinity calculated from the simulation trajectory. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comfiveable.me By building a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov

Relevant descriptors for this compound would include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and branching.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model correlating these descriptors with activity. A QSAR study on 8-methoxyquinoline (B1362559) derivatives against Mycobacterium tuberculosis, for instance, revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activity. researchgate.netiosrjournals.org Such a model could guide the synthesis of novel analogs of this compound with potentially enhanced activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | SssOcount (Number of single-bonded oxygen atoms) | Presence of specific electron-rich functional groups. |

| Topological | T_T_O_7 (Sum of topological distances between all pairs of oxygen atoms) | Spatial relationship and connectivity of specific atoms. |

| Electrotopological | SssssCE-index (Electrotopological state index for carbon atoms) | Electronic environment and connectivity of carbon atoms. |

| Hydrophobic | XlogP | Lipophilicity and ability to cross cell membranes. |

Descriptors are based on a QSAR study of related 8-methoxyquinoline derivatives. iosrjournals.org

In Silico ADME/Tox Predictions

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico ADME/Tox prediction models play a critical role in the early stages of drug discovery by flagging compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities. nih.govnih.gov

For this compound, various computational tools and web servers can predict a range of ADME/Tox properties. These predictions are typically based on the compound's structure and physicochemical properties, such as its molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Key ADME/Tox parameters that can be predicted include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predicted clearance pathways.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

The PubChem database provides a computationally predicted XlogP value of 2.9 for this compound, suggesting moderate lipophilicity, which is a key factor influencing many ADME properties. uni.lu

Table 4: Predicted Physicochemical and ADME Properties for this compound

| Property | Value/Prediction | Significance | Source |

|---|---|---|---|

| Molecular Formula | C10H8BrNO | - | PubChem |

| Molecular Weight | 238.08 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) | PubChem |

| XlogP | 2.9 | Moderate lipophilicity, influencing absorption and distribution. | PubChem uni.lu |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. | Calculated |

| Hydrogen Bond Acceptors | 2 (N, O) | Influences solubility and receptor binding. | Calculated |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Prediction based on general properties; requires specific software. | Illustrative |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Prediction based on structural motifs; requires specific software. | Illustrative |

| Mutagenicity (Ames) | Non-mutagenic | Prediction based on structural alerts; requires specific software. | Illustrative |

Note: Except for the molecular formula, weight, and XlogP, the values in this table are illustrative examples of what in silico tools would predict and require verification with specialized software.

Applications in Chemical Biology and Interdisciplinary Sciences

Design and Utilization of Photoremovable Protecting Groups for Bioactive Molecules

Photoremovable protecting groups (PPGs), or photocages, are chemical moieties that can be cleaved from a molecule of interest upon irradiation with light. This technology offers precise spatiotemporal control over the release of bioactive substances, making it an invaluable tool in chemical biology and physiology. nih.govnih.gov While research in this area has extensively focused on the 8-bromo-7-hydroxy quinoline (B57606) (BHQ) scaffold, the principles underlying its function provide a framework for understanding the potential design of related quinoline-based PPGs. nih.govnih.gov

The caging of bioactive molecules involves the temporary inactivation of their function through the covalent attachment of a PPG. The 8-bromo-7-hydroxyquinoline (BHQ) group has been demonstrated to be an effective photocage for a variety of biologically important molecules, including those containing carboxylate, phosphate, and diol functional groups. nih.gov These functional groups are prevalent in key biomolecules:

Neurotransmitters: The precise release of neurotransmitters in time and space is critical for studying neuronal communication. Caging strategies allow for the controlled release of these signaling molecules at specific synaptic locations, enabling detailed investigation of neural circuits.

Peptides: Caged peptides can be used to study a wide range of cellular processes, including signal transduction and enzyme activity, by controlling the availability of the active peptide.

Nucleic Acids: The caging of nucleic acids, such as DNA and RNA, provides a powerful method for controlling gene expression and other genetic processes with light.

The effectiveness of a PPG is determined by several factors, including its stability in the dark, the efficiency of the photorelease (quantum yield), and the biological inertness of the PPG and its photolytic byproducts. nih.gov

The ability to control the release of bioactive molecules in a spatially and temporally defined manner is a significant advantage of using photocages in biological research. nih.gov This is particularly powerful when combined with advanced microscopy techniques, such as two-photon excitation (2PE). nih.gov 2PE utilizes lower-energy infrared light, which can penetrate deeper into biological tissues with less scattering and photodamage compared to traditional one-photon (UV) excitation. nih.gov

The 8-bromo-7-hydroxyquinoline (BHQ) scaffold has been shown to be sensitive to both one-photon and two-photon excitation, making it suitable for a range of biological experiments from cell culture to intact tissues. nih.gov This precise control allows researchers to investigate physiological processes with a high degree of resolution, for instance, by activating a specific receptor in a single dendritic spine of a neuron. nih.gov

Table 1: Comparison of One-Photon and Two-Photon Excitation for Photocage Cleavage

| Feature | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) |

| Excitation Light | Typically UV light | Near-infrared (NIR) light |

| Tissue Penetration | Limited | Deeper |

| Phototoxicity | Higher potential | Lower potential |

| Spatial Resolution | Lower | Higher (confined to the focal point) |

| Suitability for Tissue Studies | More suitable for cell cultures | Ideal for thick tissue preparations |

Quinoline Scaffolds in Modern Drug Discovery Programs

The quinoline ring system is a cornerstone in drug discovery, with numerous quinoline-containing compounds approved for therapeutic use. frontiersin.orgnih.govcrimsonpublishers.com The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. nih.gov 8-Bromo-7-methoxyquinoline, with its reactive bromine atom and methoxy (B1213986) group, is a prime example of a versatile intermediate for the synthesis of novel drug candidates. frontiersin.org

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov The quinoline scaffold is frequently employed in scaffold hopping due to its ability to mimic the spatial arrangement of functional groups in other cyclic systems.

Lead optimization is the process of refining the structure of a promising hit compound to improve its drug-like properties. The functional groups on this compound offer multiple avenues for lead optimization. The bromine atom can be readily replaced through various cross-coupling reactions to introduce a wide range of substituents, while the methoxy group can be demethylated to the corresponding phenol, providing another site for modification.

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease, is a major focus of modern drug discovery. nih.gov Quinoline derivatives have been successfully developed as inhibitors of a variety of targets, including protein kinases, proteasomes, and topoisomerases. nih.govresearchgate.net The synthetic tractability of the quinoline scaffold allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for the design of potent and selective targeted agents. nih.govmdpi.com The diverse biological activities of quinoline derivatives underscore their importance in the development of new treatments for a range of diseases, including cancer and infectious diseases. nih.govnih.govresearchgate.net

Imaging Agent Development based on Quinoline Frameworks

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. crimsonpublishers.comnih.gov The quinoline ring system possesses inherent fluorescence properties that can be modulated by the introduction of various substituents, making it an attractive scaffold for the development of novel imaging agents. nih.govresearchgate.net

The design of quinoline-based fluorescent probes often involves the incorporation of functional groups that can interact with specific analytes, leading to a change in the fluorescence signal. researchgate.net This "turn-on" or "turn-off" response allows for the sensitive and selective detection of ions, small molecules, and macromolecules in complex biological environments. researchgate.net For instance, the modification of a quinoline scaffold can lead to probes that are sensitive to changes in pH or the concentration of specific metal ions. nih.gov

Recent advancements in bio-imaging have led to the development of quinoline-based probes for sentinel lymph node mapping, demonstrating their potential for in vivo applications. nih.gov The ability to track the distribution of these probes within a living organism provides valuable information for both basic research and clinical diagnostics. nih.govacs.org Furthermore, the tunability of the quinoline scaffold allows for the development of probes with optimized photophysical properties, such as enhanced brightness and photostability, which are critical for high-quality imaging. nih.gov

The Role of this compound in Advanced Medical Imaging

While the field of molecular imaging continually seeks novel precursors for the development of targeted radiopharmaceuticals, current scientific literature does not provide specific examples of this compound being utilized as a direct precursor for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) radiopharmaceuticals.

Extensive searches of chemical and biomedical databases did not yield any dedicated studies detailing the synthesis and evaluation of PET or SPECT tracers derived directly from this compound. Although the broader quinoline scaffold is a common motif in the design of radiolabeled imaging agents, the specific application of this particular bromo- and methoxy-substituted derivative in this context is not documented in the available literature.

In the broader context of medicinal chemistry, this compound has been identified as a potential intermediate in the synthesis of modulators for chemokine receptor CXCR7. In theory, derivatives of such compounds could be radiolabeled to study their in-vivo behavior and target engagement using PET or SPECT. However, there is no concrete research demonstrating that this compound itself has been advanced as a precursor for such imaging agents.

Therefore, a detailed discussion, including research findings and data tables on the application of this compound as a precursor for PET and SPECT radiopharmaceuticals, cannot be provided at this time due to a lack of available scientific evidence. Further research would be required to explore the potential of this compound in the development of novel radiotracers for medical imaging.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Complex Quinoline (B57606) Architectures

The synthesis of quinoline and its derivatives is a mature field, yet the demand for more efficient, sustainable, and versatile synthetic methods continues to drive innovation. Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while historically significant, often require harsh reaction conditions. Consequently, modern synthetic chemistry is focused on developing novel methodologies that offer greater control over substitution patterns and access to complex, multi-functionalized quinoline architectures.

Recent advancements have centered on transition-metal-catalyzed reactions, which have streamlined the construction of the quinoline core. Strategies such as C-H bond activation and functionalization are at the forefront of these efforts, allowing for the direct introduction of various functional groups onto the quinoline scaffold with high precision and selectivity. This approach not only enhances synthetic efficiency but also expands the chemical space available for drug discovery.

Photoredox catalysis has also emerged as a powerful tool for quinoline synthesis, enabling reactions to proceed under mild conditions with high functional group tolerance. Furthermore, there is a growing emphasis on "green chemistry" approaches, which utilize environmentally benign solvents and catalysts to reduce the environmental impact of chemical synthesis.

A significant development involves a novel synthesis strategy that utilizes a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into complex 2D/3D fused frameworks. This method, which targets the pyridine (B92270) side of the quinoline ring, has been challenging to achieve with traditional photocycloaddition reactions. The use of pinacolborane has proven effective in inducing dearomative photocycloaddition on the pyridine side, opening up new avenues for creating highly customizable drug candidates.

| Synthetic Strategy | Key Features | Significance in Quinoline Synthesis |

| Transition-Metal Catalysis | Utilizes catalysts like rhodium and ruthenium for C-H bond activation. | Enables direct and selective functionalization of the quinoline ring, improving synthetic efficiency. |

| Photoredox Catalysis | Employs light to drive chemical reactions under mild conditions. | Offers high functional group tolerance and access to novel reaction pathways. |

| Green Chemistry Approaches | Focuses on the use of environmentally friendly solvents and catalysts. | Reduces the environmental footprint of quinoline synthesis. |

| Light-Sensitive Borate Intermediates | Involves the use of pinacolborane to facilitate dearomative photocycloaddition. | Allows for the synthesis of complex 2D/3D fused frameworks by targeting the pyridine side of the quinoline ring. |

Exploration of New Biological Targets and Disease Indications

The quinoline scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. Research into 8-Bromo-7-methoxyquinoline and related compounds continues to identify new biological targets and potential therapeutic applications.

In oncology, quinoline derivatives are being investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Targets such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors are pivotal in carcinogenic pathways, and quinoline-based molecules are being designed to modulate their activity. For instance, certain 4-aniline quinoline compounds have shown dual inhibitory effects on PI3K/mTOR pathways. Dual-targeting of EGFR and HER-2 is another promising anti-cancer strategy being explored with novel quinoline-based inhibitors.

Beyond cancer, the antimicrobial properties of quinolines are being harnessed to combat drug-resistant pathogens. Researchers are designing new quinoline derivatives that can overcome existing resistance mechanisms in bacteria, fungi, and parasites. The antileishmanial activity of quinoline-hydrazone hybrids has also been reported, showing high efficacy against the Leishmania parasite.

The versatility of the quinoline core allows for its incorporation into hybrid molecules, combining its therapeutic properties with those of other pharmacophores to create agents with enhanced efficacy and novel mechanisms of action.

| Biological Target | Disease Indication | Example Quinoline Derivative Activity |

| c-Met, VEGF, EGF Receptors | Cancer | Inhibition of carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. |

| EGFR/HER-2 | Solid Tumors | Dual-target inhibition for anti-proliferative effects. |

| Peptide Deformylase (PDF) | Bacterial Infections | Inhibition of bacterial enzymes, showing excellent MIC values. |

| Leishmania Parasite | Leishmaniasis | Quinoline-hydrazone hybrids exhibit potent leishmanicidal activity. |

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and quinoline research is no exception. These computational tools are being employed to accelerate various stages of the research pipeline, from target identification to the design and synthesis of novel compounds.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. This data-driven approach allows researchers to prioritize compounds with a higher likelihood of success, thereby reducing the time and cost associated with drug development. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new quinoline derivatives based on their chemical structure.

In the realm of chemical synthesis, AI is being used to develop retrosynthesis software that can predict viable synthetic routes for complex molecules. This assists chemists in planning and optimizing the synthesis of novel quinoline architectures. Furthermore, AI can aid in the design of molecules with desired pharmacokinetic properties, such as improved bioavailability and reduced toxicity.

The application of deep learning models and generative adversarial networks (GANs) can generate novel molecular structures tailored to specific biological targets, further expanding the chemical space for quinoline-based therapeutics.

| AI/ML Application | Role in Quinoline Research | Potential Impact |

| Target Identification & Validation | Analyzing large biological datasets to identify novel therapeutic targets for quinoline derivatives. | Accelerating the discovery of new disease indications. |

| Virtual Screening & Drug Design | Predicting the biological activity and properties of virtual quinoline compounds. | Prioritizing the synthesis of the most promising candidates. |

| Retrosynthesis Planning | Generating and optimizing synthetic routes for complex quinoline molecules. | Streamlining the chemical synthesis process. |

| ADMET Prediction | Modeling the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Reducing late-stage failures in drug development. |

Collaborative Research Initiatives in Pharmaceutical and Agrochemical Sciences

The development of novel quinoline-based compounds often requires a multidisciplinary approach, fostering collaborations between academia and industry in both the pharmaceutical and agrochemical sectors. Such partnerships are crucial for translating basic research discoveries into tangible products that can benefit human health and agriculture.

In the pharmaceutical industry, collaborative efforts are essential for navigating the complex process of drug development, from lead optimization and preclinical testing to clinical trials and regulatory approval. These initiatives bring together experts in medicinal chemistry, pharmacology, and clinical research to advance the development of new quinoline-based drugs.

Similarly, in the agrochemical sector, there is a growing need for new pesticides and herbicides to address the challenges of food security and pest resistance. Quinoline derivatives have shown significant potential as active ingredients in these products. Collaborative research between chemical companies and agricultural research institutions is key to discovering and developing new quinoline-based agrochemicals that are both effective and environmentally safe. The discovery of Flometoquin, a novel insecticide with a phenoxy-quinoline structure, is a result of such a collaboration.

These cross-sector collaborations can lead to the sharing of knowledge, resources, and technologies, ultimately accelerating the pace of innovation for both pharmaceutical and agrochemical applications of quinoline compounds.

| Area of Collaboration | Key Objectives | Examples of Outcomes |

| Pharmaceutical Development | To advance the discovery and clinical development of new quinoline-based medicines. | New anticancer, antimicrobial, and antimalarial drugs. |

| Agrochemical Research | To develop novel and effective quinoline-based pesticides, herbicides, and fungicides. | Discovery of new insecticides like Flometoquin. |

| Academia-Industry Partnerships | To bridge the gap between basic scientific research and commercial product development. | Accelerated translation of research findings into practical applications. |

Q & A

Q. What are the standard synthetic routes for 8-bromo-7-methoxyquinoline, and how can reaction conditions be optimized?

The synthesis typically begins with 7-methoxy-8-nitroisoquinoline, involving sequential steps:

- Nitro group reduction using catalytic hydrogenation or sodium dithionite.

- Diazotization of the resulting amine with nitrous acid (HNO₂) in acidic media.

- Sandmeyer reaction to replace the diazonium group with bromine, using CuBr or HBr.

Key optimizations include controlling temperature during diazotization (0–5°C) to minimize side reactions and selecting solvent systems (e.g., aqueous HCl/ethanol) to enhance bromination efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and electronic environments. For example, the methoxy group typically resonates at δ 3.9–4.1 ppm in ¹H NMR.

- Mass spectrometry (ESI/HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 252.0 for C₁₀H₈BrNO).

Advanced Research Questions

Q. What methodologies are employed to study the photochemical reactivity of 8-bromo-7-hydroxyquinoline derivatives, and how do mechanistic insights inform biological applications?

8-Bromo-7-hydroxyquinoline (BHQ) acts as a photoremovable protecting group under physiological conditions (pH 7.2, aqueous buffer). Key methodologies include:

- Two-photon excitation (2PE) at 740 nm to release bioactive molecules (e.g., carboxylates, phosphates) with spatiotemporal precision.

- Time-resolved infrared (TRIR) spectroscopy and Stern-Volmer quenching to elucidate the solvent-assisted photoheterolysis (Sₙ1) mechanism, occurring on the sub-microsecond timescale .

- ¹⁸O-labeling experiments confirm water participation in the photolysis pathway, critical for designing light-activated prodrugs.

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions, and how can data contradictions be resolved?

- Electron-withdrawing groups (e.g., bromine at position 8) enhance electrophilicity for Suzuki-Miyaura couplings but may sterically hinder Pd catalyst access.

- Contradictions in reaction yields can arise from competing pathways (e.g., protodeboronation vs. coupling). DFT calculations and kinetic profiling (monitored via HPLC/MS) help identify rate-limiting steps.

- Example: Optimizing PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane improves coupling efficiency with arylboronic acids .

Q. What strategies are recommended for resolving discrepancies in crystallographic data for halogenated quinoline derivatives?

- High-resolution X-ray diffraction (150 K, R factor <0.03) minimizes thermal motion artifacts.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯H contacts in 8-bromo derivatives) to validate packing motifs .

- Discrepancies in reported bond lengths (e.g., C–Br ≈ 1.89–1.92 Å) may arise from crystal polymorphism; powder XRD and DSC (differential scanning calorimetry) can differentiate phases.

Methodological Guidance

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

- In vitro antiproliferative assays (e.g., MTT on cancer cell lines) with IC₅₀ determination.

- Molecular docking to predict binding affinities for targets like topoisomerases or kinase domains.

- Metabolic stability tests in liver microsomes to evaluate pharmacokinetic profiles, guided by substituent lipophilicity (ClogP ≈ 2.5–3.0) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.